molecular formula C14H13ClN4O3S B12238891 7-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

7-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12238891
M. Wt: 352.8 g/mol
InChI Key: OCIAVOYMGFBOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique spiro structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, including the formation of the benzothiazole core and the subsequent construction of the spirocyclic structure. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C14H13ClN4O3S

Molecular Weight

352.8 g/mol

IUPAC Name

7-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C14H13ClN4O3S/c1-22-8-3-2-7(15)10-9(8)16-13(23-10)19-5-4-14(6-19)11(20)17-12(21)18-14/h2-3H,4-6H2,1H3,(H2,17,18,20,21)

InChI Key

OCIAVOYMGFBOKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC4(C3)C(=O)NC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.